molecular formula C20H21N3O3 B601789 (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate CAS No. 1391712-57-4

(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate

Cat. No.: B601789
CAS No.: 1391712-57-4
M. Wt: 351.41
InChI Key:
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Description

Eluxadoline impurity.

Scientific Research Applications

Crystal and Molecular Structures

  • A study by Richter et al. (2023) explored the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was a side product in the synthesis of an antitubercular agent. This research provides insights into the structural aspects of similar compounds (Richter et al., 2023).

Synthesis and Anticancer Applications

  • The synthesis of Nilotinib, an antitumor agent, involves a complex process using 4-methyl-1H-imidazole, as described by Wang Cong-zhan (2009). This process highlights the utility of imidazole derivatives in pharmaceutical synthesis (Wang Cong-zhan, 2009).

Pharmacokinetic and Toxicology Characteristics

  • Mano et al. (2004) discussed an imidazole 5-lipoxygenase inhibitor's pharmacokinetic and toxicology characteristics, emphasizing the importance of structural modification in pharmaceutical development (Mano et al., 2004).

Polymer Modification and High-Performance Polymers

  • Zhang Qinglon (2014) synthesized a novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB), used for preparing a new AB-type monomer for high-performance polymer modification. This application demonstrates the versatility of imidazole derivatives in material science (Zhang Qinglon, 2014).

Thromboxane Synthase Inhibition

  • Research by Manley et al. (1987) on thromboxane synthase inhibitors involved analogues of imidazole-based compounds, showcasing the potential therapeutic applications in cardiovascular diseases (Manley et al., 1987).

Conformational Analysis and Molecular Docking

  • Kumar et al. (2020) conducted a conformational analysis and quantum descriptors study on new imidazole derivatives, highlighting their interaction with graphene and potential inhibitory activity against cytochrome C peroxidase. Such studies are crucial in understanding drug-graphene interactions (Kumar et al., 2020).

Antioxidant and Anti-Cancer Agents

  • Kumaraswamy et al. (2021) synthesized novel benzimidazoles containing 1,2,3-triazoles and evaluated their antioxidant and anticancer activities, showing the efficacy of imidazole derivatives in cancer treatment (Kumaraswamy et al., 2021).

Antibacterial Activity

  • Rai et al. (2009) synthesized a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles and evaluated their antibacterial activity, indicating the potential of imidazole derivatives in antibiotic development (Rai et al., 2009).

Crystal Structure Analysis

  • Li et al. (2015) detailed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, emphasizing the significance of crystallography in pharmaceutical analysis (Li et al., 2015).

Properties

IUPAC Name

methyl 2-methoxy-5-[[[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14(20-23-13-18(24-20)16-7-5-4-6-8-16)22-12-15-9-10-19(26-2)17(11-15)21(25)27-3/h4-11,13-14,22H,12H2,1-3H3,(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKCFFFHGRUDFT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate
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(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate
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(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate
Reactant of Route 4
(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate
Reactant of Route 5
(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate
Reactant of Route 6
(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate

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